Icmt-IN-19

Description

Structure

3D Structure

Properties

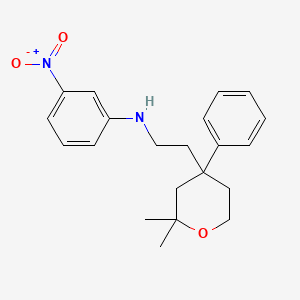

Molecular Formula |

C21H26N2O3 |

|---|---|

Molecular Weight |

354.4 g/mol |

IUPAC Name |

N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-3-nitroaniline |

InChI |

InChI=1S/C21H26N2O3/c1-20(2)16-21(12-14-26-20,17-7-4-3-5-8-17)11-13-22-18-9-6-10-19(15-18)23(24)25/h3-10,15,22H,11-14,16H2,1-2H3 |

InChI Key |

XBQZRCWMRJRSES-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CCO1)(CCNC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3)C |

Origin of Product |

United States |

Foundational & Exploratory

No Information Available for Icmt-IN-19

Following a comprehensive review of publicly available scientific literature and data, no specific information was found regarding a compound or drug designated as "Icmt-IN-19." The search encompassed a wide range of scientific databases and search engines, yielding no results for this particular identifier.

This lack of information prevents the creation of an in-depth technical guide on its mechanism of action, as there is no data to analyze, summarize, or visualize. Consequently, the core requirements of the request, including the provision of quantitative data, experimental protocols, and signaling pathway diagrams, cannot be met.

The search results were predominantly related to the broader topic of the novel coronavirus (SARS-CoV-2) and the disease it causes, COVID-19. This included general information on the viral life cycle, host-pathogen interactions, and the immunological responses to infection. Various signaling pathways implicated in the pathogenesis of COVID-19 were discussed in the retrieved documents, such as those involving growth factors and the AKT/mTOR pathway. However, none of these discussions mentioned or were linked to "this compound."

It is possible that "this compound" represents an internal or preliminary designation for a compound that has not yet been publicly disclosed in scientific literature. Alternatively, it may be a misnomer or an error in the provided topic name.

Without any available data, it is impossible to provide a detailed analysis of the mechanism of action, experimental methodologies, or associated signaling pathways for "this compound." Further investigation would require access to internal or proprietary data where this designation might be referenced.

Icmt-IN-19: A Technical Guide to a Novel Isoprenylcysteine Carboxyl Methyltransferase Inhibitor for Oncogenic Ras-Driven Cancers

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of Icmt-IN-19, a representative potent inhibitor of isoprenylcysteine carboxyl methyltransferase (Icmt). It details the mechanism of action, experimental evaluation protocols, and the therapeutic potential of targeting Icmt in cancers with activating Ras mutations.

Introduction

Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of a variety of cellular proteins, including the oncogenic Ras family (KRAS, NRAS, HRAS).[1][2][3] This final methylation step is essential for the proper subcellular localization and function of these proteins.[3][4] Inhibition of Icmt leads to the mislocalization of Ras from the plasma membrane, thereby disrupting its signaling cascade and hindering cancer cell proliferation and survival.[5][6] this compound represents a conceptual, potent, and specific small molecule inhibitor designed to target this crucial enzymatic activity, offering a promising therapeutic strategy for Ras-driven malignancies.[1][5]

Mechanism of Action

Icmt catalyzes the S-adenosyl-L-methionine (AdoMet)-dependent methylation of the carboxyl group of a C-terminal isoprenylated cysteine.[3] This modification neutralizes the negative charge of the carboxylate, increasing the hydrophobicity of the C-terminus and facilitating the protein's interaction with the cell membrane.[3] By inhibiting Icmt, this compound is designed to prevent this methylation, leading to an accumulation of unmethylated, mislocalized Ras proteins. This, in turn, disrupts downstream signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cancer cell growth and survival.[1][7]

Quantitative Data Summary

The following table summarizes the anticipated quantitative data for a potent Icmt inhibitor like this compound, based on typical findings for this class of compounds.

| Parameter | Value | Cell Line(s) | Assay Type |

| Icmt Enzymatic Inhibition (IC50) | 10-100 nM | Recombinant Human Icmt | In vitro biochemical assay |

| Cell Proliferation Inhibition (IC50) | 0.5-5 µM | Pancreatic, Colorectal, Lung (KRAS-mutant) | 2D Cell Viability (e.g., MTT, CellTiter-Glo) |

| Spheroid Growth Inhibition (IC50) | 1-10 µM | Pancreatic, Colorectal, Lung (KRAS-mutant) | 3D Spheroid Viability Assay |

| Ras Mislocalization | >80% at 5x IC50 | KRAS-mutant cell lines | Confocal Microscopy |

| pERK1/2 Reduction | >70% at 5x IC50 | KRAS-mutant cell lines | Western Blot |

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.

In Vitro Icmt Enzymatic Assay

This protocol outlines the procedure to determine the IC50 value of this compound against recombinant Icmt.

Materials:

-

Recombinant human Icmt enzyme

-

S-farnesyl-L-cysteine (SFC) as substrate

-

S-[3H]-adenosyl-L-methionine (radiolabeled methyl donor)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)

-

This compound dissolved in DMSO

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, recombinant Icmt enzyme, and SFC substrate.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding S-[3H]-adenosyl-L-methionine.

-

Incubate the reaction for 30 minutes at 37°C.

-

Stop the reaction by adding a stop solution (e.g., 1 M HCl).

-

Extract the methylated product using an organic solvent (e.g., ethyl acetate).

-

Quantify the amount of radiolabeled methylated product using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value using non-linear regression analysis.

2D Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

KRAS-mutant cancer cell lines (e.g., PANC-1, HCT116)

-

Complete cell culture medium

-

This compound dissolved in DMSO

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (DMSO).

-

Add MTT reagent to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Normalize the absorbance values to the vehicle control and calculate the IC50 value.

3D Spheroid Formation and Viability Assay

This protocol assesses the efficacy of this compound in a more physiologically relevant 3D cell culture model.[8][9][10]

Materials:

-

Ultra-low attachment 96-well plates

-

KRAS-mutant cancer cell lines

-

Complete cell culture medium

-

This compound dissolved in DMSO

-

3D cell viability reagent (e.g., CellTiter-Glo® 3D)

Procedure:

-

Seed cells in ultra-low attachment 96-well plates at a density of 1,000-5,000 cells per well.

-

Centrifuge the plates at low speed to facilitate cell aggregation.

-

Allow spheroids to form over 3-4 days.

-

Treat the established spheroids with a serial dilution of this compound for 72-96 hours.

-

Add the 3D cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the luminescence, which is proportional to the number of viable cells.

-

Calculate the IC50 value based on the dose-response curve.

Western Blot for Ras Signaling Pathway Analysis

This protocol is used to determine the effect of this compound on downstream effectors of Ras signaling.[11][12][13][14]

Materials:

-

KRAS-mutant cancer cell lines

-

This compound dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-pERK1/2, anti-ERK1/2, anti-pAKT, anti-AKT, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with this compound at various concentrations for 24 hours.

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the affected signaling pathway and a typical experimental workflow for evaluating this compound.

Conclusion and Future Directions

This compound, as a representative inhibitor of isoprenylcysteine carboxyl methyltransferase, holds significant promise as a therapeutic agent for cancers driven by oncogenic Ras mutations. The disruption of Ras localization and downstream signaling provides a clear mechanism for its anti-proliferative effects. The provided experimental protocols offer a robust framework for the preclinical evaluation of such inhibitors.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of Icmt inhibitors, exploring combination therapies with other targeted agents (e.g., MEK inhibitors), and identifying predictive biomarkers to select patient populations most likely to respond to Icmt-targeted therapy. The continued development of potent and specific Icmt inhibitors like this compound represents a valuable strategy in the ongoing effort to combat Ras-driven cancers.

References

- 1. Isoprenylcysteine carboxylmethyltransferase is required for the impact of mutant KRAS on TAZ protein level and cancer cell self-renewal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ICMT - Wikipedia [en.wikipedia.org]

- 3. Mutational Analysis of the Integral Membrane Methyltransferase Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Reveals Potential Substrate Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Inactivating Icmt ameliorates K-RAS–induced myeloproliferative disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Scholars@Duke publication: Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf. [scholars.duke.edu]

- 7. cusabio.com [cusabio.com]

- 8. 3D Cell Culture Protocols | Thermo Fisher Scientific - US [thermofisher.com]

- 9. A Simple Hanging Drop Cell Culture Protocol for Generation of 3D Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. corning.com [corning.com]

- 11. Active Ras Detection Kit | Cell Signaling Technology [cellsignal.com]

- 12. pubcompare.ai [pubcompare.ai]

- 13. researchgate.net [researchgate.net]

- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Potential of Icmt Inhibition: A Technical Guide to the Discovery and Development of Isoprenylcysteine Carboxyl Methyltransferase Inhibitors

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprenylcysteine carboxyl methyltransferase (Icmt) has emerged as a compelling therapeutic target, particularly in the context of oncology. As a key enzyme in the post-translational modification of numerous signaling proteins, most notably the Ras family of small GTPases, Icmt plays a critical role in regulating their membrane localization and subsequent downstream signaling. Dysregulation of these pathways is a hallmark of many cancers, making the development of potent and selective Icmt inhibitors a promising avenue for novel anti-cancer therapies. This technical guide provides a comprehensive overview of the discovery and development of Icmt inhibitors, with a focus on the core methodologies, quantitative data analysis, and the underlying signaling pathways. While specific information regarding "Icmt-IN-19" is not publicly available, this document serves as a foundational resource for professionals engaged in the research and development of inhibitors targeting Icmt.

The Role of Icmt in Cellular Signaling

Icmt is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the final step in the prenylation pathway of proteins containing a C-terminal CaaX motif (where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' is any amino acid). This enzymatic reaction involves the transfer of a methyl group from S-adenosyl-L-methionine (AdoMet) to the carboxyl group of the C-terminal prenylated cysteine.

The most critical substrates of Icmt are the Ras proteins (KRas, HRas, and NRas), which are frequently mutated in human cancers. The process of Ras maturation is a multi-step pathway:

-

Prenylation: A farnesyl or geranylgeranyl isoprenoid lipid is attached to the cysteine residue of the CaaX motif.

-

Proteolysis: The -aaX tripeptide is cleaved by the Ras-converting enzyme 1 (Rce1).

-

Methylation: The newly exposed carboxyl group of the farnesylated cysteine is methylated by Icmt.

This series of modifications increases the hydrophobicity of the C-terminus of Ras, facilitating its anchoring to the plasma membrane. Proper membrane localization is essential for Ras to interact with its downstream effectors and propagate signals that regulate cell proliferation, survival, and differentiation.[1][2][3][4] Inhibition of Icmt disrupts this final step, leading to the mislocalization of Ras from the plasma membrane to intracellular compartments, thereby attenuating its signaling output.[3][4][5]

Discovery and Development of Icmt Inhibitors

The discovery of Icmt inhibitors has largely been driven by high-throughput screening (HTS) of chemical libraries, followed by structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Cysmethynil and its Analogs

One of the first potent and selective small-molecule inhibitors of Icmt identified through HTS is cysmethynil.[3] Cysmethynil is an indole-based compound that acts as a time-dependent inhibitor of Icmt.[6] While effective in vitro, its poor aqueous solubility has limited its clinical development.[1][5] Subsequent medicinal chemistry efforts have focused on generating analogs of cysmethynil with improved physicochemical properties and enhanced potency. For example, compound 8.12, an amino-derivative of cysmethynil, demonstrated superior water solubility and greater in vivo efficacy in a xenograft mouse model.[1][5]

Tetrahydropyranyl Derivatives

Another class of potent Icmt inhibitors is based on a tetrahydropyranyl (THP) scaffold. SAR studies on this series have led to the identification of compounds with IC50 values in the low nanomolar range.[7]

Quantitative Data of Icmt Inhibitors

The potency of Icmt inhibitors is typically characterized by their half-maximal inhibitory concentration (IC50) in enzymatic assays and their half-maximal growth inhibition (GI50) or cytotoxic concentration (CC50) in cellular assays.

| Inhibitor | Scaffold | Icmt IC50 (µM) | Cell Line | GI50 / Cytotoxicity (µM) | Reference |

| Cysmethynil | Indole | 2.4 | Icmt+/+ MEFs | ~15-30 | [3][6] |

| <0.2 (time-dependent) | MDA-MB-231 | 19.1 - <25 | [6][8] | ||

| PC3 | ~20-30 | [3] | |||

| Compound 8.12 | Indole (amino-derivative) | Not explicitly stated, but more potent than cysmethynil | HepG2, PC3 | ~1.6 - 3.2 | [5] |

| Compound J1-1 | Indole | 1.0 | MDA-MB-231 | >25 | [8] |

| Compound P2-5 | Biphenyl | 4.3 - 7.1 (range for series) | Not specified | Not specified | [8] |

| Analogue 75 | Tetrahydropyranyl | 0.0013 (1.3 nM) | Various cancer cell lines | 0.3 - >100 | [7] |

| UCM-1336 | Not specified | 2 | Ras-mutated tumor cell lines | Not specified | [9] |

Table 1: Potency of selected Icmt inhibitors.

Experimental Protocols

In Vitro Icmt Inhibition Assay (Vapor Diffusion Assay)

This assay measures the enzymatic activity of Icmt by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine ([³H]AdoMet) to a prenylated substrate.

Materials:

-

Recombinant human Icmt (e.g., from Sf9 insect cell membranes)

-

Prenylated substrate: N-acetyl-S-farnesyl-L-cysteine (AFC) or biotin-S-farnesyl-L-cysteine (BFC)

-

[³H]AdoMet

-

Assay buffer (e.g., 100 mM HEPES, pH 7.4, 5 mM MgCl₂)

-

Inhibitor compounds dissolved in DMSO

-

Scintillation vials and scintillation fluid

Protocol:

-

Prepare reaction mixtures in a 96-well plate. Each well should contain the assay buffer, a fixed concentration of the prenylated substrate (e.g., 4 µM BFC), and the inhibitor compound at various concentrations (or DMSO for control).

-

Initiate the reaction by adding recombinant Icmt (e.g., 0.5 µg of Sf9 membrane protein) to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

-

Terminate the reaction (e.g., by adding 10% Tween 20).

-

Transfer the reaction mixture to a filter paper placed in a scintillation vial containing a basic solution (e.g., NaOH). The volatile [³H]methanol produced is captured by the filter paper.

-

Add scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.[6][10][11]

Cellular Proliferation Assay

This assay assesses the effect of Icmt inhibitors on the growth and viability of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., PC3, HepG2, MDA-MB-231)

-

Complete cell culture medium

-

Icmt inhibitor compounds

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 1,000-5,000 cells/well) and allow them to attach overnight.

-

Treat the cells with a serial dilution of the Icmt inhibitor or DMSO (vehicle control).

-

Incubate the plates for a specified duration (e.g., 48-72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color or luminescence development.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI50 or CC50 value.[5]

Ras Localization Assay

This assay visualizes the subcellular localization of Ras proteins upon treatment with an Icmt inhibitor.

Materials:

-

Cells stably expressing fluorescently tagged Ras (e.g., GFP-H-Ras)

-

Icmt inhibitor compounds

-

Confocal microscope

Protocol:

-

Plate the cells expressing fluorescently tagged Ras on glass-bottom dishes.

-

Treat the cells with the Icmt inhibitor or DMSO for a specified time.

-

Fix the cells (e.g., with 4% paraformaldehyde).

-

Image the cells using a confocal microscope.

-

Analyze the images to determine the localization of the fluorescently tagged Ras. In untreated cells, Ras should be predominantly at the plasma membrane. In inhibitor-treated cells, a significant portion of Ras will be mislocalized to intracellular compartments like the Golgi and endoplasmic reticulum.[5][12]

Anchorage-Independent Growth Assay (Soft Agar Assay)

This assay measures the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of transformation, and the effect of Icmt inhibitors on this property.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Agar or agarose

-

6-well plates

-

Icmt inhibitor compounds

Protocol:

-

Prepare a bottom layer of agar (e.g., 0.6-1% in complete medium) in each well of a 6-well plate and allow it to solidify.

-

Prepare a top layer of a lower concentration agar (e.g., 0.3-0.4%) containing the cells (e.g., 5,000 cells/well) and the desired concentration of the Icmt inhibitor or DMSO.

-

Carefully overlay the top agar-cell mixture onto the bottom agar layer.

-

Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, adding fresh medium containing the inhibitor to the top of the agar periodically to prevent drying.

-

After the incubation period, stain the colonies (e.g., with crystal violet) and count the number of colonies larger than a certain diameter.

-

Compare the number of colonies in the inhibitor-treated wells to the control wells to determine the effect on anchorage-independent growth.[1][2][7][13][14]

Conclusion

The inhibition of Icmt represents a validated and promising strategy for the development of novel anti-cancer therapeutics, primarily by targeting the crucial post-translational modification of Ras proteins. The discovery of inhibitors like cysmethynil and the subsequent development of more drug-like analogs have provided valuable tools to probe the function of Icmt and have laid the groundwork for future clinical candidates. The experimental protocols detailed in this guide provide a robust framework for the identification and characterization of new Icmt inhibitors. As our understanding of the intricate roles of Icmt in various cellular processes continues to expand, so too will the opportunities for therapeutic intervention. Further research into novel scaffolds and the optimization of pharmacokinetic and pharmacodynamic properties will be critical in translating the potential of Icmt inhibition into effective clinical treatments.

References

- 1. artscimedia.case.edu [artscimedia.case.edu]

- 2. protocols.io [protocols.io]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Genetic and pharmacologic analyses of the role of Icmt in Ras membrane association and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Anchorage-Independent Growth Assay [whitelabs.org]

- 8. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. THE ISOPRENOID SUBSTRATE SPECIFICITY OF ISOPRENYLCYSTEINE CARBOXYLMETHYLTRANSFERASE: DEVELOPMENT OF NOVEL INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and application of fluorescent ras proteins for live-cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Soft–Agar colony Formation Assay [en.bio-protocol.org]

- 14. Soft Agar Anchorage-independent Assay [bio-protocol.org]

Unraveling the Role of Icmt in Cancer Cell Proliferation: A Technical Guide

An In-depth Examination of Isoprenylcysteine Carboxyl Methyltransferase as a Therapeutic Target in Oncology for Researchers, Scientists, and Drug Development Professionals.

Abstract

Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of a distinct set of proteins, many of which are integral to cell signaling pathways that govern proliferation, survival, and differentiation. Operating at the endoplasmic reticulum, Icmt catalyzes the final step in a three-part protein prenylation process, methylating a C-terminal prenylcysteine. This modification is crucial for the proper localization and function of key signaling proteins, most notably members of the Ras superfamily of small GTPases. Given the frequent mutation and hyperactivation of Ras proteins in human cancers, Icmt has emerged as a compelling therapeutic target. This guide synthesizes the current understanding of Icmt's role in cancer cell proliferation, detailing the underlying signaling pathways, summarizing key quantitative data on the effects of its inhibition, and providing an overview of relevant experimental protocols.

Introduction: The Significance of Icmt in Cellular Signaling

Isoprenylcysteine carboxyl methyltransferase (Icmt) is an integral membrane protein located in the endoplasmic reticulum. It is responsible for the α-carboxyl methylation of C-terminal S-prenylated cysteine residues on a variety of proteins. This methylation is the final of three sequential steps in the post-translational modification pathway known as prenylation. The preceding steps involve the attachment of an isoprenoid lipid (either farnesyl or geranylgeranyl) to a cysteine residue within a C-terminal CaaX motif, followed by the proteolytic cleavage of the last three amino acids (-aaX).

The addition of the methyl group by Icmt neutralizes the negative charge of the carboxyl group on the C-terminal cysteine, thereby increasing the hydrophobicity of the protein's C-terminus. This enhanced hydrophobicity is critical for the proper subcellular localization and function of its substrates, facilitating their anchoring to the plasma membrane or the membranes of other organelles.

The substrates of Icmt include a wide array of proteins involved in signal transduction, with the Ras superfamily of small GTPases being the most prominent among them. Ras proteins are molecular switches that cycle between an active, GTP-bound state and an inactive, GDP-bound state, regulating pathways that control cell growth, proliferation, and survival. The oncogenic potential of Ras is highlighted by the fact that mutations locking Ras in its active state are found in a significant percentage of human cancers. Since the function and oncogenic activity of Ras proteins are dependent on their proper membrane localization, which in turn relies on Icmt-mediated methylation, Icmt represents a strategic target for anticancer drug development.

The Icmt-Mediated Signaling Pathway in Cancer

The primary mechanism through which Icmt influences cancer cell proliferation is by enabling the function of key signaling proteins, particularly Ras and other small GTPases like Rho, Rac, and Ral. The process can be visualized as a critical final step in a molecular assembly line that prepares these proteins for their roles in signal transduction.

Caption: Icmt-mediated methylation is the final step for Ras maturation, enabling its membrane localization and activation of pro-proliferative signaling pathways.

Quantitative Analysis of Icmt Inhibition on Cancer Cell Proliferation

The development of Icmt inhibitors has allowed for the quantitative assessment of their effects on cancer cell lines. This data is crucial for understanding their therapeutic potential. The following table summarizes key findings from various studies, focusing on the half-maximal inhibitory concentration (IC50) of Icmt inhibitors on the proliferation of different cancer cell lines.

| Cell Line | Cancer Type | Icmt Inhibitor | Proliferation IC50 (µM) | Reference |

| HCT116 | Colon Carcinoma | Cysmethynil | 10-20 | |

| PANC-1 | Pancreatic Carcinoma | Cysmethynil | ~25 | |

| MiaPaCa-2 | Pancreatic Carcinoma | Cysmethynil | ~25 | |

| A549 | Lung Carcinoma | Cysmethynil | >50 | |

| H-Ras G12V transformed NIH 3T3 | Murine Fibroblasts | Cysmethynil | ~5 |

Note: The above data is representative and compiled from publicly available research. Specific values can vary based on experimental conditions.

Key Experimental Protocols

The study of Icmt and its inhibitors involves a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Cell Viability/Proliferation Assay (MTS Assay)

This assay is used to determine the effect of an Icmt inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Workflow Diagram:

Caption: Workflow for assessing cancer cell viability after treatment with an Icmt inhibitor using an MTS assay.

Methodology:

-

Cell Seeding: Cancer cells are harvested and seeded into a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells per well) in 100 µL of complete growth medium. The plate is then incubated at 37°C in a humidified 5% CO2 atmosphere for 24 hours.

-

Compound Treatment: A stock solution of the Icmt inhibitor is serially diluted to various concentrations. The media from the wells is removed, and 100 µL of media containing the different concentrations of the inhibitor (or vehicle control, e.g., DMSO) is added to the respective wells.

-

Incubation: The plate is incubated for a duration relevant to the cell doubling time, typically 48 to 72 hours.

-

MTS Reagent Addition: Following the treatment period, 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

-

Final Incubation and Measurement: The plate is incubated for another 1-4 hours at 37°C. During this time, viable cells with active metabolism will convert the MTS tetrazolium salt into a colored formazan product. The absorbance of the formazan is then measured at 490 nm using a microplate reader.

-

Data Analysis: The absorbance values are normalized to the vehicle-treated control wells to determine the percentage of cell viability. The IC50 value is calculated by plotting the viability percentage against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Western Blotting for Signaling Protein Localization

This technique is used to assess whether inhibition of Icmt prevents the proper localization of its substrates, such as Ras, to the cell membrane.

Methodology:

-

Cell Treatment and Lysis: Cancer cells are treated with an Icmt inhibitor or vehicle control for a specified time.

-

Subcellular Fractionation: The treated cells are harvested and subjected to subcellular fractionation to separate the cytosolic and membrane-bound proteins. This is typically achieved through a series of centrifugation steps after cell lysis in a hypotonic buffer.

-

Protein Quantification: The protein concentration in both the cytosolic and membrane fractions is determined using a protein assay such as the Bradford or BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each fraction are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis. The separated proteins are then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the protein of interest (e.g., anti-Ras). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).

-

Detection: The protein bands are visualized by adding a chemiluminescent substrate for HRP and capturing the signal on X-ray film or with a digital imager. The relative amounts of the target protein in the cytosolic versus membrane fractions can then be compared between treated and untreated cells.

Conclusion and Future Directions

The role of Icmt as the final gatekeeper in the maturation of numerous oncogenic proteins, particularly Ras, establishes it as a high-value target in oncology. Inhibition of Icmt leads to the mislocalization of these proteins, disrupting their signaling functions and consequently impairing cancer cell proliferation. The quantitative data from cell-based assays demonstrates that Icmt inhibitors can effectively reduce the viability of various cancer cell lines, especially those with a dependency on Ras signaling.

Future research in this area will likely focus on the development of more potent and selective Icmt inhibitors with favorable pharmacokinetic properties for in vivo studies and eventual clinical translation. Furthermore, exploring combinatorial therapies, where Icmt inhibitors are used in conjunction with other anticancer agents, such as those targeting upstream or downstream components of the Ras signaling pathway, may reveal synergistic effects and provide more durable therapeutic responses. A deeper understanding of the full spectrum of Icmt substrates will also illuminate other cellular processes affected by Icmt inhibition and could uncover novel therapeutic applications.

An In-depth Technical Guide to the Target Validation of Icmt-IN-19 in Oncology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation of Icmt-IN-19, a potent inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT). The document details the core preclinical data, experimental methodologies, and the underlying signaling pathways pertinent to its application in oncology research and development.

Introduction to Icmt as an Oncology Target

Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane enzyme located in the endoplasmic reticulum. It catalyzes the final step in the post-translational modification of proteins that terminate in a CaaX motif, where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' can be one of several amino acids. This modification process, known as prenylation, is crucial for the proper localization and function of numerous proteins involved in cellular signaling, including the Ras superfamily of small GTPases.

Oncogenic mutations in Ras are prevalent in a significant portion of human cancers, making the proteins that regulate Ras function attractive targets for therapeutic intervention. By methylating the C-terminal prenylcysteine, ICMT neutralizes its negative charge, thereby increasing the hydrophobicity of the protein and facilitating its anchoring to the plasma membrane. This localization is essential for Ras to engage with its downstream effectors and propagate oncogenic signals. Inhibition of ICMT, therefore, presents a compelling strategy to disrupt Ras signaling and impede cancer cell proliferation.

This compound: A Potent Inhibitor of Icmt

This compound, also identified as compound 53 in its discovery publication, is a methylated tetrahydropyranyl derivative designed as a potent and selective inhibitor of ICMT. Its development was part of a structure-activity relationship (SAR) study aimed at optimizing a series of tetrahydropyranyl (THP) derivatives for anticancer activity.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and a related potent analogue, Icmt-IN-1 (compound 75), from the foundational study by Judd et al. (2011).

Table 1: In Vitro Icmt Inhibition Data

| Compound | Alias | ICMT IC50 (µM) |

| This compound | Compound 53 | 0.026 |

| Icmt-IN-1 | Compound 75 | 0.0013 |

Table 2: Cancer Cell Line Growth Inhibition (GI50) Data

| Cell Line | Cancer Type | Ras Status | This compound GI50 (µM) | Icmt-IN-1 GI50 (µM) |

| HCT-116 | Colon | K-Ras G13D | >100 | 1.8 |

| MIA PaCa-2 | Pancreatic | K-Ras G12C | >100 | 1.7 |

| T-24 | Bladder | H-Ras G12V | >100 | 3.2 |

| SK-MEL-2 | Melanoma | N-Ras Q61R | >100 | 2.5 |

| CCRF-CEM | Leukemia | N-Ras Q61L | >100 | 0.3 |

| HL-60 | Leukemia | N-Ras Q61L | >100 | 0.5 |

| DU-145 | Prostate | H-Ras WT | >100 | 10.7 |

| PC-3 | Prostate | K-Ras WT | >100 | 12.5 |

Note: GI50 values for this compound (compound 53) were reported as >100 µM for all tested cell lines in the primary publication. The more potent analogue, Icmt-IN-1 (compound 75), is included for comparative purposes.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the target validation of this compound.

In Vitro ICMT Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human ICMT.

Materials:

-

Recombinant human ICMT enzyme preparation

-

Biotinylated-S-farnesyl-L-cysteine (BFC) substrate

-

S-[methyl-3H]adenosyl-L-methionine ([3H]AdoMet)

-

Test compounds (e.g., this compound) dissolved in DMSO

-

Assay buffer (e.g., 100 mM HEPES, pH 7.4, 5 mM MgCl2)

-

Streptavidin-coated scintillation proximity assay (SPA) beads

-

Microplates (e.g., 96-well)

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a microplate, combine the recombinant ICMT enzyme with the test compound dilutions or DMSO (vehicle control).

-

Initiate the methylation reaction by adding a mixture of the BFC substrate and [3H]AdoMet.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).

-

Terminate the reaction by adding a stop solution (e.g., containing a high concentration of non-radioactive S-adenosyl-L-methionine).

-

Add streptavidin-coated SPA beads to each well. The biotinylated and radiolabeled product will bind to the beads, bringing the radioisotope in close proximity to the scintillant within the beads, generating a signal.

-

Incubate to allow for binding of the product to the beads.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cancer Cell Proliferation Assay

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of test compounds against various cancer cell lines.

Materials:

-

Cancer cell lines of interest (e.g., HCT-116, MIA PaCa-2)

-

Complete cell culture medium

-

Test compounds (e.g., this compound) dissolved in DMSO

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

-

Luminometer

Procedure:

-

Seed the cancer cell lines into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in complete cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the test compound dilutions or DMSO (vehicle control).

-

Incubate the plates for a specified duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

At the end of the incubation period, allow the plates to equilibrate to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

Incubate for a short period to stabilize the luminescent signal.

-

Measure the luminescence in each well using a luminometer.

-

Calculate the percent growth inhibition for each compound concentration relative to the vehicle control.

-

Determine the GI50 value by fitting the data to a four-parameter logistic equation.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts in Icmt target validation.

Caption: Icmt Signaling Pathway and Point of Inhibition by this compound.

Caption: Experimental Workflow for Icmt Target Validation.

Preclinical Profile of Isoprenylcysteine Carboxyl Methyltransferase (Icmt) Inhibitors: A Technical Overview

Disclaimer: Information regarding a specific compound designated "Icmt-IN-19" is not publicly available. This document provides a comprehensive overview of the preclinical data for several potent Isoprenylcysteine Carboxyl Methyltransferase (Icmt) inhibitors, which are presented as representative examples for researchers, scientists, and drug development professionals. The data herein is synthesized from published preclinical studies on compounds such as cysmethynil and its more potent analogs.

Executive Summary

Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of numerous proteins, including the Ras superfamily of small GTPases, which are frequently mutated in cancer. Inhibition of Icmt disrupts the proper localization and function of these proteins, leading to cell cycle arrest, autophagy, and apoptosis in cancer cells. This whitepaper details the preclinical findings for potent Icmt inhibitors, showcasing their mechanism of action, in vitro efficacy, and in vivo anti-tumor activity. The presented data underscores the potential of Icmt inhibition as a promising anti-cancer therapeutic strategy.

Mechanism of Action and Signaling Pathway

Icmt catalyzes the final step in the prenylation of CaaX proteins, which involves the methylation of a C-terminal farnesylated or geranylgeranylated cysteine. This methylation is crucial for the proper membrane association and subsequent signaling functions of these proteins.[1] Key substrates of Icmt include members of the Ras and Rho families of GTPases, which are central to signaling pathways regulating cell proliferation, survival, and migration.[2][3]

Inhibition of Icmt leads to the accumulation of unprocessed, unmethylated proteins, such as pre-lamin A, and the mislocalization of Ras from the plasma membrane to the cytoplasm.[1][2] This disruption of Ras signaling, in turn, affects downstream pathways like the MAPK and Akt signaling cascades.[4] The antiproliferative effects of Icmt inhibitors are directly linked to their on-target activity, as demonstrated by the significantly reduced sensitivity of Icmt-deficient mouse embryonic fibroblasts (MEFs) to these compounds.[2][5]

Quantitative In Vitro Data

Potent Icmt inhibitors have demonstrated significant activity across various cancer cell lines. The following tables summarize the key quantitative data from in vitro studies.

Table 1: In Vitro Icmt Enzymatic Inhibition

| Compound | IC50 (µM) | Assay Conditions |

| Cysmethynil | 2.4 | Substrates and inhibitor premixed |

| Cysmethynil | <0.2 | Enzyme premixed with inhibitor and AdoMet for 15 min |

| Analogue 75 | 0.0013 | Not specified |

Data sourced from multiple preclinical studies.[1][6]

Table 2: Anti-proliferative Activity in Cancer Cell Lines

| Compound | Cell Line | GI50 (µM) |

| Analogue 75 | Various Cancer Cell Lines | 0.3 to >100 |

Data represents a range of activity across multiple cell lines.[6]

Detailed Experimental Protocols

In Vitro Icmt Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the Icmt enzyme.

Methodology:

-

Enzyme Preparation: Recombinant human Icmt is purified from a suitable expression system (e.g., E. coli or insect cells).

-

Substrate Preparation: A farnesylated cysteine substrate, such as N-acetyl-S-farnesyl-L-cysteine (AFC) or biotinylated-farnesylcysteine (BFC), and the methyl donor, S-adenosyl-L-[methyl-3H]-methionine ([3H]SAM), are prepared in an appropriate assay buffer.

-

Reaction Mixture: The test compound at various concentrations is incubated with the Icmt enzyme and the substrates in the assay buffer. A typical reaction mixture may contain Tris-HCl, DTT, and EDTA.

-

Incubation: The reaction is allowed to proceed at 37°C for a specified period (e.g., 30 minutes).

-

Termination and Detection: The reaction is terminated, and the amount of methylated product is quantified. For [3H]SAM-based assays, this can be done by scintillation counting after capturing the methylated product. For BFC-based assays, detection may involve streptavidin-coated plates and a secondary detection method.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.

For time-dependent inhibitors like cysmethynil, a pre-incubation step of the enzyme with the inhibitor and S-adenosyl-L-methionine (AdoMet) before the addition of the farnesylcysteine substrate can reveal a significant increase in potency.[1]

Cell Viability and Proliferation Assays

Objective: To assess the effect of Icmt inhibitors on the growth and viability of cancer cell lines.

Methodology:

-

Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

-

Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the Icmt inhibitor or vehicle control.

-

Incubation: Cells are incubated for a period of 72 hours or other appropriate duration.

-

Viability Assessment: Cell viability is measured using a standard method such as MTT, MTS, or a resazurin-based assay (e.g., CellTiter-Blue).

-

Data Analysis: The absorbance or fluorescence is measured, and the percentage of viable cells is calculated relative to the vehicle control. The GI50 (concentration for 50% growth inhibition) is determined from the dose-response curve.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of an Icmt inhibitor in a living organism.

Methodology:

-

Cell Implantation: Human cancer cells (e.g., PC3 prostate or HepG2 liver cancer cells) are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).[2]

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment Administration: Mice are randomized into treatment and control groups. The Icmt inhibitor is administered via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a specified dose and schedule. The control group receives a vehicle.

-

Tumor Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Mouse body weight and general health are also monitored.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.

-

Data Analysis: Tumor growth curves are plotted for each group. The anti-tumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group. Statistical analysis is performed to determine the significance of the observed effects.

In Vivo Efficacy

Preclinical in vivo studies using xenograft mouse models have demonstrated the anti-tumor activity of potent Icmt inhibitors. For instance, compound 8.12, a more soluble and potent analog of cysmethynil, showed greater potency in inhibiting tumor growth in a xenograft model compared to its parent compound.[2][5] Furthermore, combination studies have revealed synergistic anti-tumor effects when an Icmt inhibitor is combined with an EGFR inhibitor like gefitinib, potentially through the enhancement of autophagy.[2]

Conclusion

The preclinical data for potent Icmt inhibitors strongly support their development as anti-cancer agents. These compounds effectively inhibit the Icmt enzyme, disrupt critical cellular signaling pathways, and exhibit potent anti-proliferative and anti-tumor activity both in vitro and in vivo. The detailed methodologies provided herein offer a framework for the continued evaluation and development of this promising class of therapeutic agents. Further preclinical development, including toxicology and pharmacokinetic studies, is warranted to advance these inhibitors towards clinical investigation.

References

- 1. A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoprenylcysteine carboxy methyltransferase (ICMT) is associated with tumor aggressiveness and its expression is controlled by the p53 tumor suppressor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Scholars@Duke publication: An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo. [scholars.duke.edu]

- 6. Discovery and SAR of methylated tetrahydropyranyl derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Icmt-IN-19 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icmt-IN-19 is a potent and specific inhibitor of Isoprenylcysteine carboxyl methyltransferase (Icmt). Icmt catalyzes the final step in the post-translational modification of proteins containing a C-terminal CAAX motif. A significant substrate of Icmt is the family of RAS GTPases (KRAS, NRAS, HRAS), which are critical regulators of cell proliferation, differentiation, and survival. Dysregulation of RAS signaling is a hallmark of many human cancers.

By inhibiting Icmt, this compound prevents the carboxyl methylation of farnesylated or geranylgeranylated RAS proteins. This leads to their mislocalization from the plasma membrane to endomembranes, thereby attenuating their downstream signaling through pathways such as the PI3K/AKT/mTOR and MAPK/ERK cascades.[1][2][3][4][5][6] This mechanism makes this compound a compelling tool for studying RAS biology and a potential therapeutic agent for RAS-driven cancers.

These application notes provide detailed protocols for utilizing this compound in cell culture to investigate its effects on cell viability, apoptosis, and key signaling pathways.

Data Presentation

Table 1: Representative IC50 Values of Icmt Inhibitors in Cancer Cell Lines

| Icmt Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Assay Duration |

| Cysmethynil | MiaPaCa-2 | Pancreatic Cancer | ~20-25 | 48 hours |

| Cysmethynil | AsPC-1 | Pancreatic Cancer | ~20-25 | 48 hours |

| Cysmethynil | PANC-1 | Pancreatic Cancer | ~25-30 | 48 hours |

| Cysmethynil | HPAF-II | Pancreatic Cancer | ~20-25 | 48 hours |

| C75 | - | - | 0.5 | In vitro enzyme assay |

Data for cysmethynil is derived from studies on pancreatic cancer cell lines.[7][8] The IC50 for C75 is from an in vitro enzymatic assay.[9]

Table 2: Recommended Concentration Ranges for Icmt Inhibitors in Cell-Based Assays

| Assay Type | Icmt Inhibitor | Cell Line Type | Recommended Concentration Range (µM) | Incubation Time |

| Cell Viability (MTS/MTT) | Cysmethynil | Pancreatic Cancer | 10 - 40 | 48 - 96 hours |

| Apoptosis (Flow Cytometry) | Cysmethynil | Pancreatic Cancer | 22.5 | 24 hours |

| Western Blot (Pathway Inhibition) | Cysmethynil | Pancreatic Cancer | 20 - 25 | 48 hours |

| RAS Mislocalization | Cysmethynil | Cancer Cell Lines | Not specified | Not specified |

These concentration ranges are based on published data for cysmethynil and should be optimized for this compound and the specific cell line used.[7][10]

Experimental Protocols

Preparation of this compound Stock Solution

This compound is typically soluble in dimethyl sulfoxide (DMSO).[11][12]

-

Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile DMSO.

-

Aliquotting: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Storage: Store the aliquots at -20°C or -80°C for long-term stability.

-

Working Dilutions: On the day of the experiment, thaw an aliquot and prepare fresh dilutions in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTS/MTT)

This protocol is for determining the effect of this compound on cell proliferation and viability.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) and allow them to adhere overnight.

-

Treatment: The next day, remove the medium and add fresh medium containing various concentrations of this compound (e.g., a serial dilution from 0.1 µM to 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Incubation: Incubate the plate for the desired duration (e.g., 48, 72, or 96 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTS/MTT Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions (e.g., 20 µL of MTS solution per 100 µL of medium).[8]

-

Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: For MTS assays, measure the absorbance at 490 nm using a microplate reader. For MTT assays, first add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals, and then measure the absorbance at 570 nm.[8]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Western Blot Analysis for Pathway Inhibition

This protocol is to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT and MAPK/ERK pathways.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-AKT, AKT, p-ERK, ERK) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is to quantify the induction of apoptosis by this compound.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.

-

Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Mandatory Visualizations

Caption: Signaling pathway affected by this compound.

Caption: General experimental workflow for cell-based assays.

References

- 1. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoprenylcysteine Carboxyl Methyltransferase and Its Substrate Ras Are Critical Players Regulating TLR-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fighting cancer by disrupting C-terminal methylation of signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Item - STRUCTURAL AND SIGNALING MECHANISMS OF ICMT-MEDIATED KRAS4B METHYLATION - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 6. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. mednexus.org [mednexus.org]

- 9. ICMT inhibitor C75 | ICMT inhibitor | Probechem Biochemicals [probechem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

Application Notes and Protocols for ICMT Inhibitors in Animal Studies

Disclaimer: No specific public data is available for a compound designated "Icmt-IN-19." The following application notes and protocols are based on general methodologies for testing Isoprenylcysteine Carboxyl Methyltransferase (ICMT) inhibitors in preclinical animal models, drawing from published studies on similar compounds. These should be adapted based on the specific physicochemical properties and in vitro potency of the test compound.

Introduction

Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme in the post-translational modification of C-terminal CaaX proteins, including the Ras family of small GTPases. Inhibition of ICMT is a promising therapeutic strategy, particularly in cancers driven by mutations in Ras, such as pancreatic, colorectal, and non-small cell lung cancer. These protocols provide a framework for evaluating the in vivo efficacy, pharmacokinetics, and pharmacodynamics of novel ICMT inhibitors in rodent models.

Quantitative Data Summary

The following tables summarize typical dosage and administration data for ICMT inhibitors in preclinical animal studies. This data is compiled from various studies and should serve as a starting point for dose-range-finding experiments.

Table 1: Exemplary Dosing Regimens for ICMT Inhibitors in Mice

| Compound Class | Animal Model | Route of Administration | Dosage Range | Dosing Schedule | Reference |

| Farnesyl-thiosalicylic acid analogs | Nude mice (xenograft) | Intraperitoneal (IP) | 10-50 mg/kg | Daily | Fainstein et al. |

| Cysmethynil | Nude mice (xenograft) | Oral (PO) | 25-100 mg/kg | Twice daily | Winter-Vann et al. |

| UCM-1304 | BALB/c mice (syngeneic) | Intraperitoneal (IP) | 5-20 mg/kg | Every other day | Castillo-Pichardo et al. |

Table 2: Common Vehicle Formulations

| Vehicle Component | Concentration | Purpose | Notes |

| DMSO | 5-10% | Solubilizing agent | Can be toxic at high concentrations. |

| PEG300/400 | 30-40% | Solubilizing agent | Commonly used for poorly soluble compounds. |

| Tween 80/Solutol HS 15 | 5-10% | Surfactant | Improves solubility and stability. |

| Saline or PBS | q.s. to 100% | Diluent | Should be sterile and isotonic. |

Experimental Protocols

In Vivo Efficacy Study: Xenograft Mouse Model

This protocol describes a typical efficacy study in immunodeficient mice bearing human tumor xenografts.

Materials:

-

6-8 week old immunodeficient mice (e.g., NU/J, NSG)

-

Human cancer cell line with known Ras mutation (e.g., MIA PaCa-2, HCT116)

-

Matrigel or similar basement membrane matrix

-

Test ICMT inhibitor

-

Vehicle solution

-

Calipers, animal balance

-

Sterile syringes and needles

Procedure:

-

Cell Culture: Culture cancer cells to ~80% confluency in recommended media.

-

Cell Implantation:

-

Harvest and wash cells with sterile PBS.

-

Resuspend cells in a 1:1 mixture of PBS and Matrigel at a concentration of 1-2 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth every 2-3 days using caliper measurements (Volume = 0.5 x Length x Width^2).

-

When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 per group).

-

-

Treatment Administration:

-

Prepare fresh formulations of the ICMT inhibitor and vehicle daily.

-

Administer the compound or vehicle via the predetermined route (e.g., oral gavage, intraperitoneal injection).

-

Record animal weights and monitor for any signs of toxicity daily.

-

-

Endpoint:

-

Continue treatment for the specified duration (e.g., 21-28 days) or until tumors in the control group reach the predetermined endpoint size.

-

Euthanize mice and excise tumors for weight measurement and downstream analysis (e.g., Western blot, immunohistochemistry).

-

Pharmacodynamic (PD) Marker Analysis

This protocol outlines the assessment of target engagement in tumor tissue.

Procedure:

-

Sample Collection: Collect tumor tissues at the study endpoint or at specific time points after the final dose.

-

Protein Extraction: Homogenize a portion of the tumor tissue in lysis buffer containing protease and phosphatase inhibitors.

-

Western Blotting:

-

Determine total protein concentration using a BCA assay.

-

Separate 20-30 µg of protein lysate by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Probe with primary antibodies against markers of ICMT inhibition (e.g., unprocessed Ras, phosphorylated ERK, phosphorylated AKT) and a loading control (e.g., GAPDH, β-actin).

-

Incubate with appropriate secondary antibodies and visualize using a chemiluminescence detection system.

-

Diagrams

Caption: ICMT's role in the Ras signaling pathway and the point of inhibition.

Caption: Experimental workflow for a xenograft efficacy study.

Icmt-IN-19 solubility and preparation for experiments

A comprehensive guide for researchers, scientists, and drug development professionals on the solubility, preparation, and experimental use of Icmt-IN-19, a potent and selective inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (Icmt).

Introduction

This compound is a small molecule inhibitor of Icmt, a critical enzyme in the post-translational modification of various proteins, including the Ras superfamily of small GTPases. By inhibiting Icmt, this compound disrupts the proper localization and function of these proteins, which are frequently implicated in oncogenesis. This document provides detailed information on the solubility and preparation of this compound for experimental use, along with protocols for in vitro and in vivo studies.

Solubility and Preparation of this compound

Proper dissolution and preparation of this compound are crucial for accurate and reproducible experimental results. The following table summarizes the solubility of this compound in common laboratory solvents.

Table 1: Solubility of this compound

| Solvent | Solubility (mg/mL) | Molarity (mM) | Notes |

| DMSO | > 50 | > 100 | Recommended for stock solutions. |

| Ethanol | < 5 | < 10 | Not recommended for high concentration stocks. |

| Water | Insoluble | - | Do not use water as a primary solvent. |

Protocol for Preparing this compound Stock Solutions:

-

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

-

Procedure:

-

Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.

-

Weigh the desired amount of this compound powder in a sterile tube.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

-

Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming (37°C) may be applied if necessary.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solutions at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).

-

Experimental Protocols

In Vitro Cell-Based Assays

This protocol describes a general procedure for treating cultured cells with this compound to assess its biological activity.

Protocol for In Vitro Cell Treatment:

-

Cell Seeding:

-

Plate cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for western blotting) at a density that allows for logarithmic growth during the experiment.

-

Allow cells to adhere and resume growth for 24 hours before treatment.

-

-

Preparation of Working Solutions:

-

Thaw an aliquot of the this compound DMSO stock solution.

-

Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should be kept below 0.5% to minimize solvent toxicity.[1] A vehicle control (medium with the same percentage of DMSO) should always be included.

-

-

Cell Treatment:

-

Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours).

-

-

Downstream Analysis:

-

Following incubation, cells can be harvested for various analyses, such as:

-

Cell Viability/Proliferation Assays: (e.g., MTT, CellTiter-Glo®)

-

Western Blotting: To analyze the levels of specific proteins and signaling pathway components.

-

Flow Cytometry: For cell cycle analysis or apoptosis assays.

-

Immunofluorescence: To observe changes in protein localization.

-

-

Workflow for a Typical In Vitro Experiment:

References

Application Notes: Icmt-IN-19, an Isoprenylcysteine Carboxyl Methyltransferase (Icmt) Inhibitor

For Research Use Only

Introduction

Isoprenylcysteine carboxyl methyltransferase (Icmt) is an integral endoplasmic reticulum enzyme that catalyzes the final step in the post-translational modification of proteins containing a C-terminal CaaX motif. This modification involves the S-adenosyl-L-methionine (AdoMet)-dependent methylation of the carboxyl group of a farnesylated or geranylgeranylated cysteine residue. Prominent substrates for Icmt include members of the Ras superfamily of small GTPases (e.g., K-Ras, N-Ras, RhoA), which are critical regulators of cellular signaling pathways controlling proliferation, differentiation, and survival.

The carboxyl methylation by Icmt neutralizes the negative charge of the C-terminal cysteine, increasing the hydrophobicity of the protein and facilitating its proper localization to the plasma membrane, which is essential for its function. Dysregulation of Ras signaling is a hallmark of many human cancers, making the enzymes involved in its processing, including Icmt, attractive targets for anticancer drug development.

Icmt-IN-19 is a potent and selective small molecule inhibitor of Icmt. By blocking this key methylation step, this compound disrupts the proper localization and function of oncogenic proteins like Ras, leading to the inhibition of downstream signaling cascades such as the MAPK/ERK and PI3K/Akt pathways. This disruption can suppress cancer cell proliferation, induce apoptosis, and inhibit tumorigenesis, providing a strong rationale for its investigation as a potential therapeutic agent.

Mechanism of Action: Post-Translational Modification of CaaX Proteins

This compound acts by inhibiting the final enzymatic step required for the maturation of CaaX proteins. This multi-step process is crucial for the function of many signaling proteins.

-

Isoprenylation: A 15-carbon farnesyl or 20-carbon geranylgeranyl lipid group is attached to the cysteine residue of the CaaX motif by farnesyltransferase (FTase) or geranylgeranyltransferase (GGTase).

-

Proteolysis: The '-aaX' tripeptide is cleaved by the Rce1 endopeptidase.

-

Methylation: The newly exposed farnesylated or geranylgeranylated cysteine is carboxyl-methylated by Icmt. This compound blocks this step.

This inhibition leads to the accumulation of unmethylated, negatively charged Ras proteins, which are mislocalized to cytosolic compartments instead of the plasma membrane, thereby abrogating their signaling function.

Key Downstream Signaling Pathways

By preventing the proper function of Ras, this compound indirectly inhibits major downstream pro-survival and proliferative signaling pathways. Inhibition of Icmt has been shown to reduce the phosphorylation and activation of key effectors in both the MAPK/ERK and PI3K/Akt pathways.

Application Notes and Protocols for Icmt Inhibitors in Ras-Driven Cancers

Note: As of November 2025, publicly available scientific literature and databases do not contain specific information on a compound designated "Icmt-IN-19". The following application notes and protocols are based on the well-characterized class of Isoprenylcysteine Carboxyl Methyltransferase (Icmt) inhibitors, such as cysmethynil and its analogs, which are instrumental in studying Ras-driven cancers. These compounds serve as valuable tools for researchers, scientists, and drug development professionals in this field.

Introduction to Icmt Inhibition in Ras-Driven Cancers

Mutations in the RAS family of oncogenes (KRAS, HRAS, and NRAS) are prevalent in a significant portion of human cancers, making them a critical target for anti-cancer therapies. RAS proteins require a series of post-translational modifications to localize to the plasma membrane and exert their oncogenic function. Isoprenylcysteine carboxyl methyltransferase (Icmt) catalyzes the final step in this process, the methylation of the C-terminal prenylcysteine. Inhibition of Icmt leads to the mislocalization of RAS proteins, thereby abrogating their downstream signaling and inducing anti-tumor effects such as cell cycle arrest, apoptosis, and autophagy. This makes Icmt an attractive therapeutic target for the treatment of Ras-driven malignancies.

Mechanism of Action of Icmt Inhibitors

Icmt inhibitors are small molecules that competitively block the active site of the Icmt enzyme. This prevention of carboxyl methylation of the terminal cysteine of RAS and other prenylated proteins disrupts their proper cellular localization and function. The consequence is the inhibition of downstream signaling pathways critical for cancer cell proliferation and survival, including the RAF-MEK-ERK and PI3K-AKT pathways.

Quantitative Data on Icmt Inhibitors

The following table summarizes the available quantitative data on representative Icmt inhibitors from published studies. This data is crucial for comparing the potency and efficacy of different compounds.

| Compound | Target | IC50 | Cell Line | Assay Type | Reference |

| UCM-1336 | Icmt | 2 µM | Not specified | Enzyme inhibition assay | |

| Cysmethynil | Icmt | Not specified | Multiple cancer cell lines | Cell growth inhibition | |

| Compound 8.12 | Icmt | Not specified | HepG2, PC3 | Cell proliferation inhibition |

Signaling Pathway and Experimental Workflow Diagrams

Ras Post-Translational Modification and Icmt Inhibition

Caption: Mechanism of Icmt inhibition and its effect on Ras localization.

Downstream Signaling of Activated Ras

Caption: Key downstream signaling pathways activated by Ras.

Experimental Workflow for Evaluating Icmt Inhibitors

Caption: A typical experimental workflow for preclinical evaluation of Icmt inhibitors.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of an Icmt inhibitor on the proliferation of Ras-driven cancer cells.

Materials:

-

Ras-mutated cancer cell line (e.g., MiaPaCa-2, HCT116)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Icmt inhibitor stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of the Icmt inhibitor in complete growth medium. The final DMSO concentration should be less than 0.1%.

-

Remove the medium from the wells and add 100 µL of the diluted Icmt inhibitor or vehicle control (medium with DMSO).

-

Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for Ras Localization

Objective: To assess the effect of an Icmt inhibitor on the subcellular localization of Ras.

Materials:

-

Ras-mutated cancer cell line

-

Icmt inhibitor

-

Cell lysis buffer for subcellular fractionation (cytosolic and membrane fractions)

-

Protease and phosphatase inhibitor cocktails

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-Pan-Ras, anti-Na+/K+ ATPase for membrane fraction, anti-GAPDH for cytosolic fraction)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

-

Imaging system

Protocol:

-

Treat cells with the Icmt inhibitor or vehicle control for the desired time.

-

Harvest the cells and perform subcellular fractionation to separate the cytosolic and membrane fractions according to a standard protocol.

-

Determine the protein concentration of each fraction using the BCA assay.

-

Denature equal amounts of protein from each fraction by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Analyze the band intensities to determine the relative amount of Ras in the membrane versus the cytosolic fraction.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of an Icmt inhibitor in a preclinical animal model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Ras-driven cancer cell line

-

Matrigel (optional)

-

Icmt inhibitor formulation for in vivo administration

-

Vehicle control

-